molecular formula C7H7BrO2S B2795267 3-(5-Bromothiophen-3-yl)propanoic acid CAS No. 1504095-39-9

3-(5-Bromothiophen-3-yl)propanoic acid

Cat. No.: B2795267
CAS No.: 1504095-39-9
M. Wt: 235.1
InChI Key: CWOXPCOXGSOTCG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Bromothiophen-3-yl)propanoic acid typically involves the bromination of thiophene followed by a series of reactions to introduce the propanoic acid group. One common method involves the bromination of thiophene to form 5-bromothiophene, which is then subjected to a Grignard reaction with ethyl magnesium bromide to form the corresponding propanoic acid derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-(5-Bromothiophen-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophene derivatives.

    Substitution: Aryl or alkyl-substituted thiophene derivatives.

Scientific Research Applications

3-(5-Bromothiophen-3-yl)propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-Bromothiophen-3-yl)propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the thiophene ring can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s biological activity .

Comparison with Similar Compounds

  • 3-(5-Chlorothiophen-3-yl)propanoic acid
  • 3-(5-Fluorothiophen-3-yl)propanoic acid
  • 3-(5-Iodothiophen-3-yl)propanoic acid

Comparison: Compared to its halogenated analogs, 3-(5-Bromothiophen-3-yl)propanoic acid offers a unique balance of reactivity and stability. The bromine atom provides a good leaving group for substitution reactions while maintaining the compound’s overall stability. This makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-(5-bromothiophen-3-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2S/c8-6-3-5(4-11-6)1-2-7(9)10/h3-4H,1-2H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOXPCOXGSOTCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1CCC(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1504095-39-9
Record name 3-(5-bromothiophen-3-yl)propanoic acid
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